![molecular formula C24H20N4O2 B2485109 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034559-46-9](/img/structure/B2485109.png)
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound that contains a xanthene backbone, a phenyl group, and a 1,2,3-triazole ring. Xanthenes are a class of compounds that are often used as dyes and indicators . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms, and it’s known for its versatile chemical reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the xanthene backbone, the introduction of the phenyl group, and the formation of the 1,2,3-triazole ring. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The xanthene backbone would likely contribute to the rigidity of the molecule, while the phenyl group and the 1,2,3-triazole ring could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the xanthene backbone, the phenyl group, and the 1,2,3-triazole ring. The 1,2,3-triazole ring, in particular, is known for its versatile chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the xanthene backbone, the phenyl group, and the 1,2,3-triazole ring could affect its solubility, stability, and reactivity .Scientific Research Applications
- Role of the Compound : Triazole derivatives, including TIS108 and KK5 , have been identified as potent SL biosynthesis inhibitors. They likely target cytochrome P450 enzymes (e.g., CYP770A) in the SL biosynthesis pathway .
- Compound Interaction : KK094 , a triazole-urea derivative, covalently binds to D14 , an α/β-hydrolase-type rice strigolactone receptor. This interaction has been confirmed through LC/MSMS analysis and cocrystallization .
- Application : Some synthesized 1H-1,2,3-triazole analogs exhibit potent inhibitory activity against bovine carbonic anhydrase-II enzyme. These compounds could have therapeutic potential .
Strigolactone Biosynthesis Inhibition
α/β-Hydrolase Inhibition
Carbonic Anhydrase Inhibition
Crystal Engineering and Intermolecular Interactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-24(27-20(16-28-25-14-15-26-28)17-8-2-1-3-9-17)23-18-10-4-6-12-21(18)30-22-13-7-5-11-19(22)23/h1-15,20,23H,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYEENAHBWLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide |
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